molecular formula C7H4ClN3O2 B11760143 3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine

3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11760143
M. Wt: 197.58 g/mol
InChI Key: YORRUVREDXXIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 3-position and a nitro group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3-chloro-1H-pyrrolo[3,2-b]pyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products Formed

    Substitution: Products with various substituents replacing the chlorine atom.

    Reduction: 3-chloro-6-amino-1H-pyrrolo[3,2-b]pyridine.

    Oxidation: Oxidized derivatives, depending on the reaction conditions.

Scientific Research Applications

3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The exact pathways involved include the disruption of FGFR signaling, which is crucial for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the nitro group.

    3-nitro-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the chlorine atom.

    1H-pyrrolo[3,2-b]pyridine derivatives: Various derivatives with different substituents at the 3- and 6-positions.

Uniqueness

3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and potential therapeutic applications, particularly in targeting specific molecular pathways in cancer therapy .

Biological Activity

3-Chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-b]pyridine framework with a chlorine atom at the 3-position and a nitro group at the 6-position. This unique substitution pattern contributes to its reactivity and selectivity towards various biological targets.

PropertyValue
Molecular FormulaC7_7H5_5ClN2_2O2_2
Molecular Weight186.58 g/mol
Functional GroupsNitro (–NO2_2), Chloro (–Cl)

The biological activity of this compound primarily involves its interaction with protein kinases , which are crucial in regulating cell proliferation and apoptosis. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the growth of various cancer cell lines.
  • Induction of Apoptosis : The compound promotes programmed cell death in tumor cells, enhancing its potential as an anticancer agent .

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For example:

  • In Vitro Studies : Preliminary studies demonstrated that this compound could inhibit the proliferation of cancer cells such as breast and ovarian cancer lines, with IC50_{50} values indicating significant potency against these cells .

Case Studies

  • Breast Cancer Cell Lines : In studies involving breast cancer cell lines (e.g., 4T1), treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.
  • Ovarian Cancer Models : The compound showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells, suggesting a favorable therapeutic index.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other pyrrolopyridine derivatives highlight its unique properties:

CompoundAnticancer ActivityMechanism of Action
This compoundHighKinase inhibition
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridineModerateApoptosis induction
6-Chloro-1H-pyrrolo[3,2-c]pyridineLowUnknown

Properties

IUPAC Name

3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-3-9-6-1-4(11(12)13)2-10-7(5)6/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORRUVREDXXIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.